N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Overview
Description
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It appears as a white to almost white powder or crystal . This compound is used in various applications, and its properties and behavior are of interest to researchers.
Physical And Chemical Properties Analysis
Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : N-cinnamoyl and hydroxycinnamoyl amides, including N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, have been evaluated as potential α-glucosidase inhibitors . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for treating diabetes .
- Methods of Application or Experimental Procedures : The study involved computational molecular modelling of a total of 17 cinnamic acids, derived with different amino acids . The modelling used two types of descriptors: quantum chemical and multi-linear algebraic maps . A genetic algorithm scheme was employed to determine the best subset of attributes for the application of the multiple linear regression .
- Results or Outcomes : The most robust model was obtained with four multi-linear algebraic map descriptors, indicating a good correlation between experimental and calculated results . Seven new simple structural modifications in the molecular core were suggested specifically for the three most active compounds .
properties
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQYZYALKWWAT-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N(C(=O)/C=C/C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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